5-Methoxy-2,3,3-trimethylindole;hydrobromide
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Overview
Description
5-Methoxy-2,3,3-trimethylindole;hydrobromide is a chemical compound with the molecular formula C12H15NO. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,3-trimethylindole;hydrobromide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3,3-trimethylindole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indoles .
Scientific Research Applications
5-Methoxy-2,3,3-trimethylindole;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,3-trimethylindole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: Another indole derivative with similar structural properties.
5-Methoxy-2,3,3-trimethyl-3H-indole: A closely related compound with slight variations in its chemical structure.
Uniqueness
5-Methoxy-2,3,3-trimethylindole;hydrobromide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and the trimethyl substitution at the 2,3,3-positions make it a valuable compound for various research applications .
Properties
CAS No. |
55953-65-6 |
---|---|
Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
5-methoxy-2,3,3-trimethylindole;hydrobromide |
InChI |
InChI=1S/C12H15NO.BrH/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8;/h5-7H,1-4H3;1H |
InChI Key |
BFICIDXALITDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)OC.Br |
Origin of Product |
United States |
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